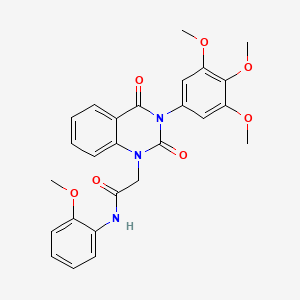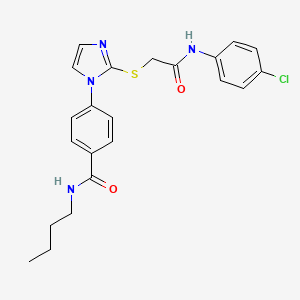
3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid
Overview
Description
“3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid” is a chemical compound with the molecular formula C14H18ClNO4 . It is used in various chemical reactions and has a molecular weight of 299.75 .
Synthesis Analysis
The synthesis of this compound involves a reaction with a known intermediate . The process involves stirring a solution of the intermediate, (S)-3-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid, and HATU in DMF for 1 hour at room temperature .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the development of an AKT degrader, INY-03-041, which consists of the ATP-competitive AKT inhibitor GDC-0068 conjugated to lenalidomide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.75 and is solid at room temperature .Mechanism of Action
The mechanism of action of 3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid is not well understood, but it is believed to act as a protease inhibitor by binding to the active site of the enzyme. This results in the inhibition of peptide bond hydrolysis, leading to the accumulation of peptide substrates.
Biochemical and Physiological Effects
This compound has been shown to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used as a tool to study protein-protein interactions and enzyme kinetics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid in lab experiments is its stability and compatibility with a variety of coupling reagents. It is also relatively easy to synthesize and purify. However, this compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its use as a protease inhibitor may not be suitable for all experimental systems.
Future Directions
There are several potential future directions for the use of 3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid in scientific research. One area of interest is the development of new protease inhibitors for the treatment of viral infections and cancer. This compound could also be used as a tool to study protein-protein interactions and enzyme kinetics in more detail. Additionally, the synthesis of new cyclic peptides and peptidomimetics using this compound could lead to the development of new drugs with improved pharmacological properties.
Scientific Research Applications
3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid has been widely used in scientific research as a building block for the synthesis of various peptides and proteins. It is commonly used in solid-phase peptide synthesis due to its stability and compatibility with a variety of coupling reagents. This compound has also been used in the synthesis of cyclic peptides and peptidomimetics.
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGRQUWZTOVESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2878726.png)


![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2878729.png)


![3-(2-Methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2878732.png)
![4-[methyl(phenyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2878733.png)
![(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2878736.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2878737.png)


![3,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2878745.png)
